molecular formula C12H10O2 B3052021 [1,1'-Biphenyl]-2,6-diol CAS No. 3796-74-5

[1,1'-Biphenyl]-2,6-diol

Cat. No. B3052021
CAS RN: 3796-74-5
M. Wt: 186.21 g/mol
InChI Key: UPXZHXVOMCGZDS-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,6-diol is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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properties

CAS RN

3796-74-5

Product Name

[1,1'-Biphenyl]-2,6-diol

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-phenylbenzene-1,3-diol

InChI

InChI=1S/C12H10O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,13-14H

InChI Key

UPXZHXVOMCGZDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 16 (400 mg, 1.46 mmol) in MeOH (12.0 mL) at room temperature was treated dropwise with 3 M HCl (430 μL, 11.7 mmol), then heated to reflux for one hour. Water (15 mL) was added and the solution was extracted with EtOAc (3×20 mL). Combined organic fractions were washed with saturated aqueous NaCl, dried (Na2SO4), filtered, and concentrated to afford 17 as an orange amorphous solid (269 mg, 99%): 1H NMR (CDCl3, 400 MHz) 7.60 (d, J=7.6 Hz, 2H), 7.53-7.49 (m, 1H), 7.46-7.44 (m, 2H), 7.18 (t, J=8.2 Hz, 1H), 6.62 (d, J=8.2 Hz, 2H), 4.84 (s, 1H), 4.83 (s, 1H).
Name
16
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
430 μL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
99%

Synthesis routes and methods II

Procedure details

2,6-Dimethoxybiphenyl (5.00 g) and 15 g of pyridinium hydrochloride were placed in the round-bottom flask and immersed in the oil bath (210° C., 1.5 hours). Then the reaction was cooled down to room temperature, diluted with 200 ml of water and extracted with ethyl acetate (4×50 ml). Organic fractions were combined, dried over sodium sulfate and evaporated. The residue was subjected to column chromatography on silica gel (eluent hexane/ethyl acetate 1/1 mixture), providing 3.3 of biphenyl-2,6-diol as yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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